m-Tyramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neurochemistry and Brain Function:

Distribution and Metabolism

Studies have shown the presence of m-Tyramine in different regions of the brain, with varying concentrations. Research suggests that m-Tyramine might be synthesized from L-phenylalanine and metabolized by MAO-B, an enzyme that breaks down monoamines in the brain Source: [Evidence for the presence of m-tyramine, p-tyramine, tryptamine, and phenylethylamine in the rat brain and several areas of the human brain - PubMed: ].

Potential Neuromodulatory Effects

m-Tyramine's interaction with trace amine-associated receptors (TAARs) is being investigated. TAARs are a group of G protein-coupled receptors present in the brain, and their activation by various ligands, including m-Tyramine, might influence various neurological processes Source: [The role of trace amine-associated receptors and their biogenic amine ligands in physiologic concentrations, such as tyramine, will require additional study.: ].

m-Tyramine as a Research Tool:

- Studying Neurological Disorders: Due to its potential role in brain function, m-Tyramine is being explored as a research tool to understand neurological disorders where abnormalities in trace amine signaling are suspected. This includes conditions like Parkinson's disease and depression Source: [The role of trace amine-associated receptors and their biogenic amine ligands in physiologic concentrations, such as tyramine, will require additional study.: ].

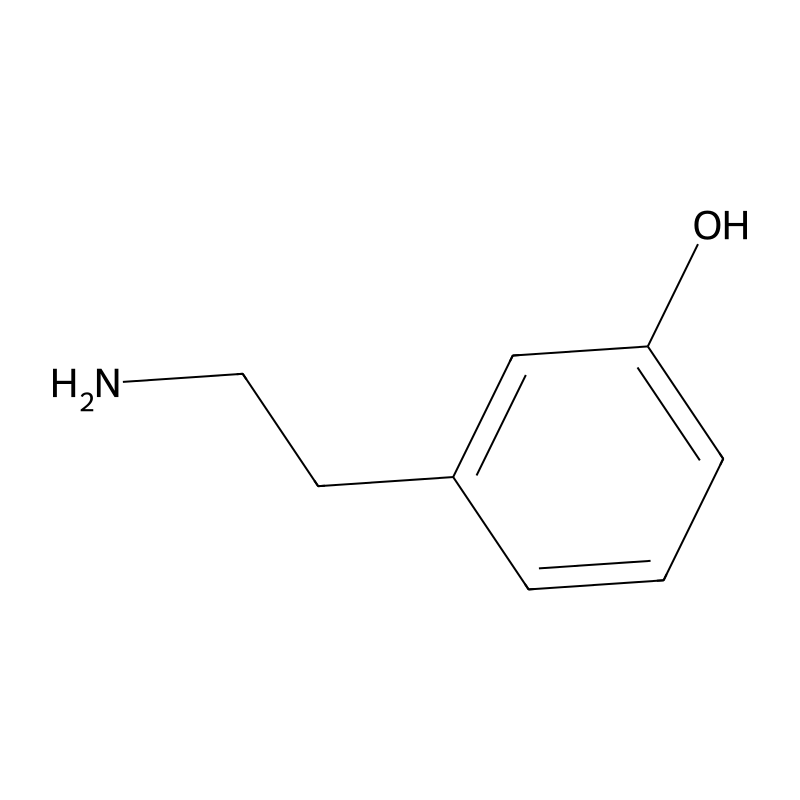

m-Tyramine, also known as meta-tyramine, is a trace amine and a positional isomer of para-tyramine. It is chemically classified as a primary amino compound, specifically 2-phenylethanamine with a hydroxy group at the meta position (position 3) of the phenyl ring. Its molecular formula is C₈H₁₁NO, and it plays a role as a human urinary metabolite and neuromodulator in various biological systems . m-Tyramine is produced endogenously through the decarboxylation of meta-tyrosine by the enzyme aromatic L-amino acid decarboxylase .

m-Tyramine acts as a neuromodulator, influencing neuronal activity through interactions with specific receptors in the nervous system. The exact mechanism is still under investigation, but it is believed to interact with both adrenergic and dopaminergic systems []. Adrenergic receptors are involved in the "fight-or-flight" response, while dopaminergic receptors play a role in movement, reward, and motivation [, ]. Further research is needed to fully understand the specific receptors m-tyramine interacts with and its downstream effects.

The primary biochemical pathway for m-tyramine involves its formation from meta-tyrosine. This reaction is catalyzed by aromatic L-amino acid decarboxylase, leading to the release of carbon dioxide and the formation of m-tyramine. Once formed, m-tyramine can undergo further metabolism:

- Oxidative Deamination: m-Tyramine can be metabolized by monoamine oxidase enzymes (specifically monoamine oxidase A) to produce 4-hydroxyphenylacetaldehyde.

- Further Metabolism: The aldehyde can then be converted to 4-hydroxyphenylacetic acid, which is an inactive metabolite .

Additionally, m-tyramine can interact with neurotransmitter systems, promoting the release of norepinephrine from presynaptic vesicles, thereby influencing adrenergic signaling pathways .

m-Tyramine exhibits significant biological activity primarily through its role as a neuromodulator. It acts as an indirect sympathomimetic agent by promoting the release of norepinephrine and other catecholamines from nerve terminals. This mechanism can lead to increased blood pressure and heart rate, particularly in individuals taking monoamine oxidase inhibitors (MAOIs), where even small amounts can precipitate hypertensive crises .

Research has shown that m-tyramine binds to trace amine-associated receptors (TAARs), specifically TAAR1 and TAAR2, which are implicated in various physiological functions including modulation of neurotransmitter release and potential roles in mood regulation and olfaction .

m-Tyramine can be synthesized through several methods:

- Decarboxylation of Meta-Tyrosine: The most common method involves the enzymatic decarboxylation of meta-tyrosine using aromatic L-amino acid decarboxylase.

- Chemical Synthesis: Laboratory synthesis may involve starting from phenethylamine derivatives and introducing hydroxyl groups at the meta position through various organic synthesis techniques.

These methods allow for both natural production within biological systems and synthetic production for research purposes .

m-Tyramine has several applications in both research and clinical settings:

- Pharmacological Research: Due to its role in neurotransmitter modulation, m-tyramine is studied for its potential effects on mood disorders and neurodegenerative diseases.

- Food Industry: It is relevant in food science as it is found in fermented foods, where it can affect flavor profiles and may have implications for dietary restrictions in individuals on MAOIs .

- Biomarker Studies: As a urinary metabolite, m-tyramine levels can be measured for diagnostic purposes related to metabolic disorders or dietary habits .

m-Tyramine's interactions with other compounds are significant in understanding its biological effects:

- Monoamine Oxidase Inhibitors: Co-administration with MAOIs can lead to severe hypertensive reactions due to increased levels of norepinephrine.

- Trace Amines: It shares similar metabolic pathways with other trace amines such as octopamine and N-methyltyramine, which also influence adrenergic signaling but have different pharmacological profiles .

Studies have indicated that genetic variations in enzymes like monoamine oxidase A and CYP2D6 can affect individual responses to m-tyramine, highlighting the importance of personalized approaches in pharmacotherapy involving this compound .

m-Tyramine shares structural similarities with several other compounds that influence neurotransmitter systems. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Para-Tyramine | Hydroxyl group at position 4 | Indirect sympathomimetic effects | More potent than m-tyramine in catecholamine release |

| N-Methyltyramine | Methylated at nitrogen | Similar sympathomimetic effects | Acts as a selective agonist at adrenergic receptors |

| Octopamine | Hydroxyl group at position 4 | Weak sympathomimetic effects | Often considered less potent than tyramines |

| Phenethylamine | No hydroxyl substitution | Directly stimulates catecholamine release | Lacks the specific hydroxyl groups present in tyramines |

m-Tyramine's unique positioning of the hydroxyl group allows it to interact differently with receptors compared to its analogs, influencing its pharmacological profile and biological effects more subtly than para-tyramine or phenethylamine .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant